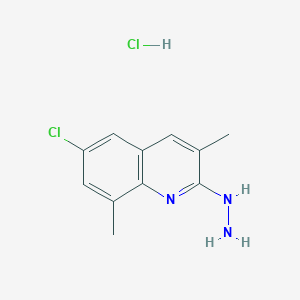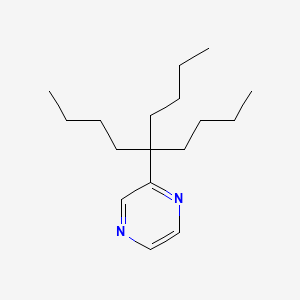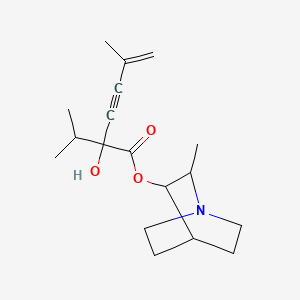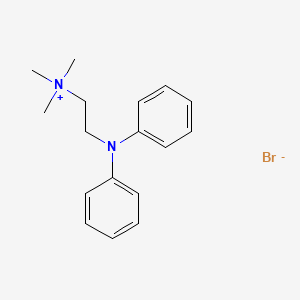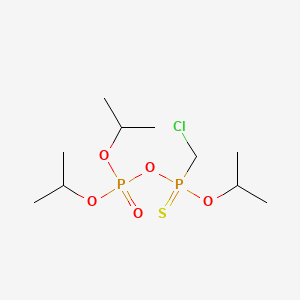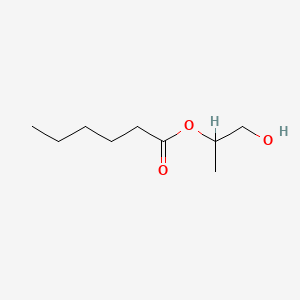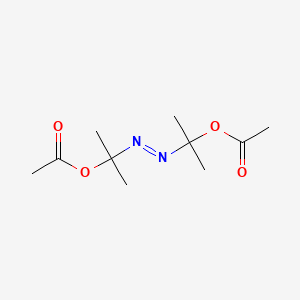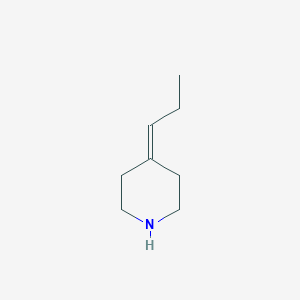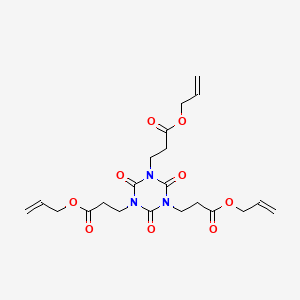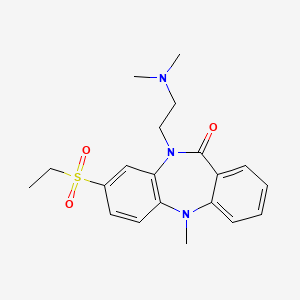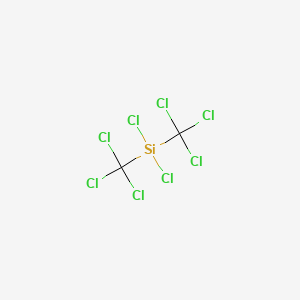
Propylene glycol 2-hexanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Propylene glycol 2-hexanoate is an ester compound formed from propylene glycol and hexanoic acid. It is a colorless to pale yellow liquid with a faint odor. This compound is used in various industrial applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Propylene glycol 2-hexanoate can be synthesized through the esterification reaction between propylene glycol and hexanoic acid. The reaction typically involves heating the reactants in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to remove the water formed during the reaction, thus driving the equilibrium towards the formation of the ester.
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous processes where the reactants are fed into a reactor, and the product is continuously removed. This method ensures a steady production rate and high yield. The use of solid acid catalysts, such as ion-exchange resins, can also be employed to enhance the efficiency of the esterification process.
Análisis De Reacciones Químicas
Types of Reactions
Propylene glycol 2-hexanoate undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst, resulting in the formation of propylene glycol and hexanoic acid.
Transesterification: This reaction involves the exchange of the ester group with another alcohol, producing a different ester and alcohol.
Oxidation: Under specific conditions, this compound can undergo oxidation to form various oxidation products.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Transesterification: Alcohols and acid or base catalysts.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Major Products Formed
Hydrolysis: Propylene glycol and hexanoic acid.
Transesterification: Different esters and alcohols.
Oxidation: Various oxidation products depending on the conditions and reagents used.
Aplicaciones Científicas De Investigación
Propylene glycol 2-hexanoate has several applications in scientific research:
Chemistry: Used as a solvent and intermediate in organic synthesis.
Biology: Employed in the formulation of various biological assays and experiments.
Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility.
Industry: Utilized in the production of fragrances, flavors, and as a plasticizer in polymer manufacturing.
Mecanismo De Acción
The mechanism of action of propylene glycol 2-hexanoate involves its interaction with various molecular targets and pathways. As an ester, it can undergo hydrolysis to release propylene glycol and hexanoic acid, which can then participate in various biochemical processes. The compound’s effects are primarily due to its ability to act as a solvent and its chemical reactivity, which allows it to interact with different molecular entities.
Comparación Con Compuestos Similares
Similar Compounds
Propylene glycol: A diol with similar solvent properties but lacks the ester functionality.
Hexanoic acid: A carboxylic acid with similar reactivity but lacks the glycol component.
Ethylene glycol 2-hexanoate: An ester with similar properties but derived from ethylene glycol instead of propylene glycol.
Uniqueness
Propylene glycol 2-hexanoate is unique due to its combination of the glycol and ester functionalities, which impart distinct chemical and physical properties. This combination allows it to act as both a solvent and a reactive intermediate in various chemical processes, making it versatile in industrial and research applications.
Propiedades
Número CAS |
170678-49-6 |
|---|---|
Fórmula molecular |
C9H18O3 |
Peso molecular |
174.24 g/mol |
Nombre IUPAC |
1-hydroxypropan-2-yl hexanoate |
InChI |
InChI=1S/C9H18O3/c1-3-4-5-6-9(11)12-8(2)7-10/h8,10H,3-7H2,1-2H3 |
Clave InChI |
PWNFTZZOSNXDLA-UHFFFAOYSA-N |
SMILES canónico |
CCCCCC(=O)OC(C)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



